

Application Notes and Protocols: ZD 7155 (hydrochloride) in Neuroscience Research

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Compound of Interest

Compound Name: ZD 7155(hydrochloride)

Cat. No.: B1682414

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Introduction

ZD 7155 hydrochloride is a potent, selective, and competitive antagonist of the Angiotensin II Type 1 (AT1) receptor.[1][2][3] As a non-peptide antagonist, it offers the advantage of oral activity.[2][3] The renin-angiotensin system (RAS) has been identified as a critical modulator of neuronal function, and dysregulation of this system is implicated in a variety of neurological and psychiatric disorders. Consequently, AT1 receptor antagonists like ZD 7155 are valuable tools for investigating the role of angiotensin II in the central nervous system and for exploring potential therapeutic interventions.

Recent research has highlighted the neuroprotective potential of AT1 receptor blockers (ARBs) in conditions such as stroke, traumatic brain injury, and neurodegenerative diseases like Alzheimer's and Parkinson's disease.[4] These compounds have been shown to mitigate inflammatory and apoptotic responses in various neural cell types, including neurons, astrocytes, and microglia.[4] This document provides detailed application notes and experimental protocols for the use of ZD 7155 hydrochloride in neuroscience research.

Physicochemical Properties and Storage

Property	Value	Reference
Molecular Weight	474.99 g/mol	[2]
Formula	C ₂₆ H ₂₆ N ₆ O·HCl	[2]
Purity	≥98%	[2][3]
Solubility	Soluble to 10 mM in water with gentle warming	[2]
Storage	Desiccate at +4°C	[2][3]
CAS Number	146709-78-6	[2]

Quantitative Data

In Vitro Binding and Functional Assays

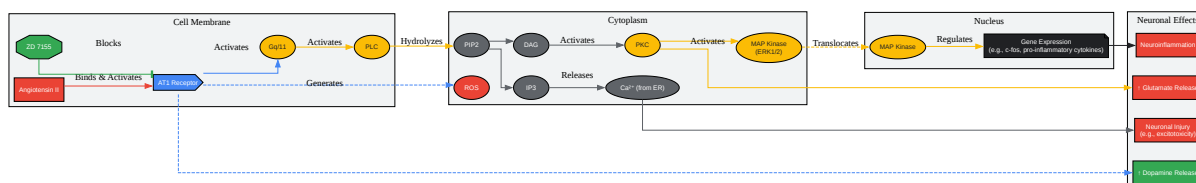
Parameter	Value	Experimental System	Reference
IC ₅₀ (Binding)	3.8 nM	[¹²⁵ I]-angiotensin II displacement in guinea pig adrenal gland membranes	[2][3]
IC ₅₀ (Functional)	3 - 4 nM	Inhibition of Angiotensin II (100 nM) induced calcium response in COS-1 cells expressing human AT1R	[5]
Binding Free Energy (ΔΔG)	-13.85 Kcal/mol	In complex with AT1 receptor (co-crystal structure)	[6]

In Vivo Studies

Species	Dose	Route of Administration	Observed Effect	Reference
Sprague-Dawley Rat	1.082 μ mol/kg (bolus)	Intravenous	Suppression of Angiotensin II-induced pressor response for ~24 hours	[1]
Sprague-Dawley Rat	3 mg/kg	Oral	Sustained lowering of blood pressure for up to 48 hours in Goldblatt hypertensive rats	[7]
Sprague-Dawley Rat	Not specified	Not specified	Decreased systolic blood pressure by 16 mm Hg, increased plasma renin activity 3.7-fold, and stimulated renal renin gene expression 4.2-fold.	[8]

Signaling Pathways

The Angiotensin II Type 1 (AT1) receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11.[9] In neurons, activation of the AT1 receptor by angiotensin II initiates a signaling cascade that can modulate both short-term neuronal activity and long-term gene expression.[1][10]



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Caption: AT1 receptor signaling pathway in neurons and its inhibition by ZD 7155.

Experimental Protocols

In Vitro Neuroprotection Assay: Oxygen-Glucose Deprivation (OGD) in Primary Neuronal Cultures

This protocol is designed to assess the neuroprotective effects of ZD 7155 against ischemic-like injury in vitro.

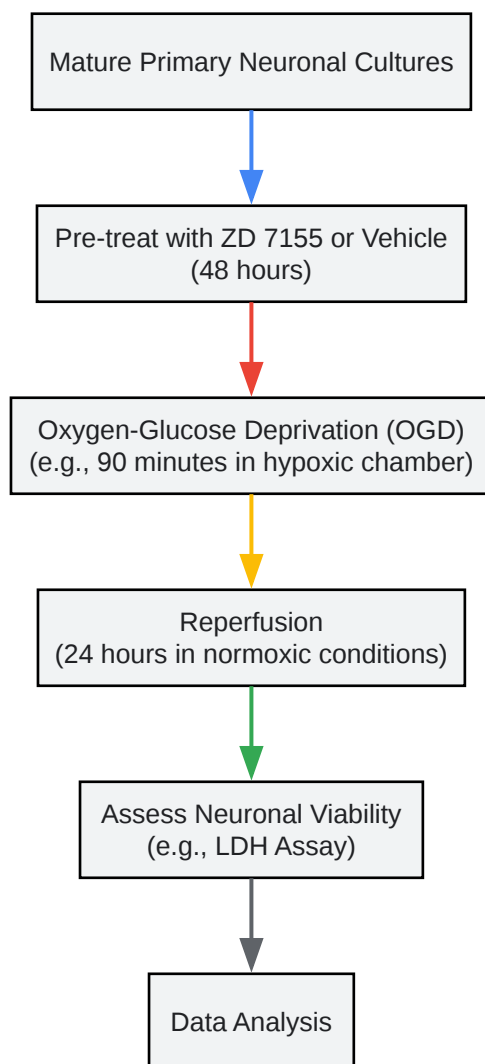
Materials:

- Primary neuronal cultures (e.g., from rat cortex or hippocampus)
- Neurobasal medium and B27 supplement
- Glucose-free Earle's Balanced Salt Solution (EBSS)
- ZD 7155 hydrochloride stock solution (e.g., 10 mM in sterile water)

- Lactate dehydrogenase (LDH) cytotoxicity assay kit
- Hypoxic chamber (95% N₂, 5% CO₂)

Procedure:

- Cell Culture: Plate primary neurons in appropriate culture vessels and maintain in Neurobasal medium with B27 supplement until mature (e.g., 7-10 days in vitro).
- Pre-treatment: 48 hours prior to OGD, replace the culture medium with fresh medium containing the desired concentration of ZD 7155 (e.g., 0.01-1 µM) or vehicle control.[\[7\]](#)
- Oxygen-Glucose Deprivation:
 - Wash the cultures with glucose-free EBSS.
 - Replace the medium with deoxygenated glucose-free EBSS.
 - Place the cultures in a hypoxic chamber at 37°C for a predetermined duration (e.g., 90 minutes) to induce moderate cell death.[\[7\]](#)[\[11\]](#)
- Reperfusion:
 - Remove the cultures from the hypoxic chamber.
 - Replace the OGD medium with the original pre-treatment medium (containing ZD 7155 or vehicle).
 - Return the cultures to a normoxic incubator (95% air, 5% CO₂) for 24 hours.[\[7\]](#)
- Assessment of Cell Viability:
 - Collect the culture supernatant to measure LDH release, an indicator of cell death, according to the manufacturer's instructions.
 - Alternatively, other viability assays such as MTT or Calcein-AM/Propidium Iodide staining can be performed.



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Caption: Experimental workflow for the in vitro neuroprotection assay.

In Vivo Assessment of Anxiety-Like Behavior: Elevated Plus Maze (EPM)

This protocol describes the use of the EPM to evaluate the anxiolytic or anxiogenic potential of ZD 7155.

Materials:

- Elevated plus maze apparatus

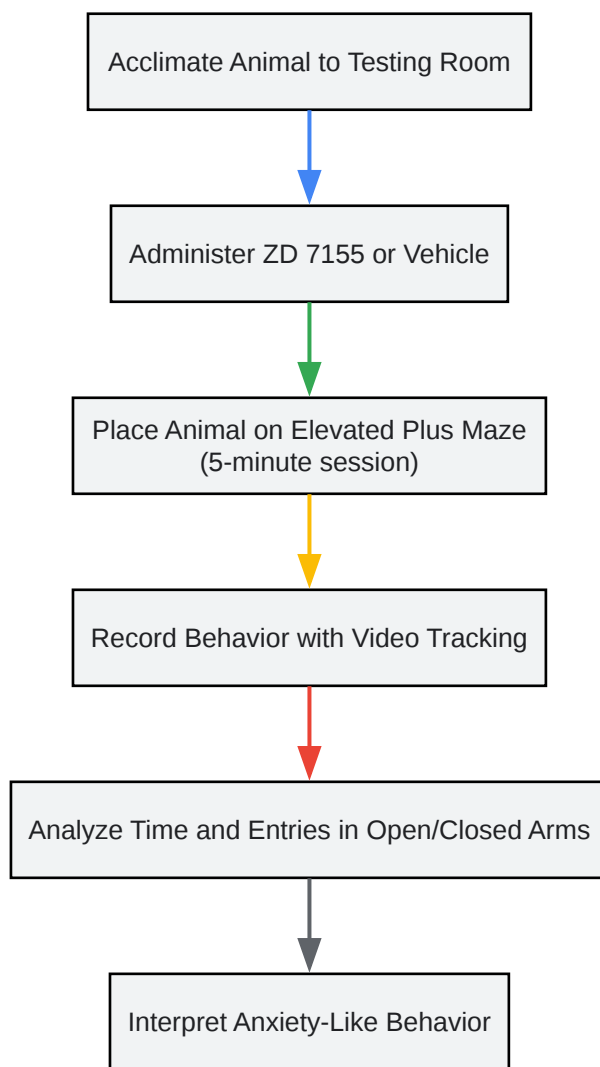
- Rodents (mice or rats)
- ZD 7155 hydrochloride solution for injection (e.g., dissolved in saline)
- Video tracking software

Procedure:

- Acclimation: Habituate the animals to the testing room for at least 1 hour before the experiment.[\[12\]](#)
- Drug Administration: Administer ZD 7155 or vehicle control via the desired route (e.g., intraperitoneal injection) at a specific time point before the test (e.g., 30 minutes). Dosing should be determined from pilot studies or literature.
- EPM Test:
 - Place the animal in the center of the maze, facing an open arm.[\[13\]](#)
 - Allow the animal to freely explore the maze for a 5-minute session.[\[13\]](#)
 - Record the session using a video camera mounted above the maze.
- Data Analysis:
 - Use video tracking software to score the following parameters:
 - Time spent in the open arms
 - Time spent in the closed arms
 - Number of entries into the open arms
 - Number of entries into the closed arms
 - Total distance traveled
 - Calculate the percentage of time spent in the open arms and the percentage of open arm entries as indices of anxiety-like behavior. An increase in these parameters is indicative of

an anxiolytic effect.

- Cleaning: Thoroughly clean the maze with an appropriate cleaning solution (e.g., 70% ethanol) between each animal to eliminate olfactory cues.[12]



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Caption: Experimental workflow for the elevated plus maze test.

In Vivo Neurotransmitter Release: Microdialysis

This protocol outlines a general procedure for in vivo microdialysis to measure the effect of ZD 7155 on extracellular neurotransmitter levels (e.g., dopamine) in a specific brain region.

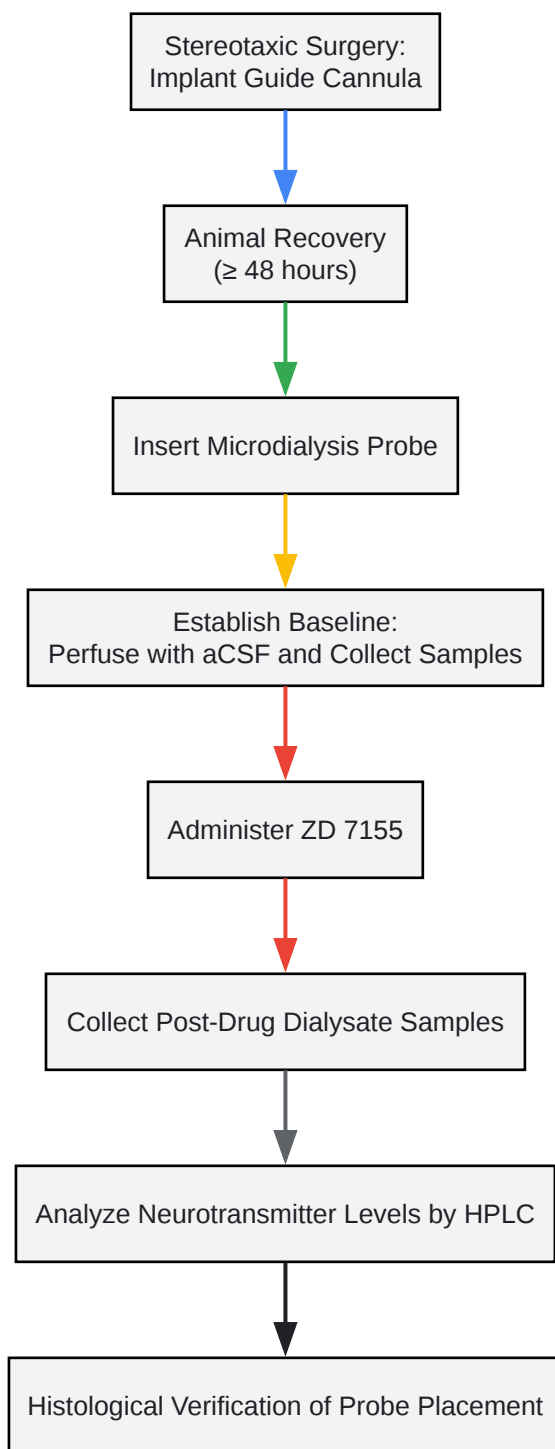
Materials:

- Stereotaxic apparatus
- Microdialysis probes and guide cannulae
- Perfusion pump and fraction collector
- Artificial cerebrospinal fluid (aCSF)
- ZD 7155 hydrochloride solution for administration
- HPLC system with an appropriate detector (e.g., electrochemical detector for dopamine)

Procedure:

- Surgery:
 - Anesthetize the animal and place it in a stereotaxic frame.
 - Implant a guide cannula targeting the brain region of interest (e.g., striatum, prefrontal cortex).[\[14\]](#)
 - Secure the cannula with dental cement and allow the animal to recover for at least 48 hours.[\[15\]](#)
- Microdialysis Experiment:
 - On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
 - Perfuse the probe with aCSF at a constant, low flow rate (e.g., 1-2 $\mu\text{L}/\text{min}$).[\[14\]](#)
 - Allow for a stabilization period of at least 2 hours to obtain a stable baseline.
 - Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
- Drug Administration: Administer ZD 7155 systemically (e.g., i.p.) or locally via reverse dialysis through the probe.

- Sample Collection: Continue collecting dialysate samples for several hours post-administration.
- Neurochemical Analysis:
 - Analyze the dialysate samples using HPLC to quantify the concentration of the neurotransmitter of interest.
 - Express the results as a percentage change from the baseline levels.
- Histological Verification: At the end of the experiment, perfuse the brain and perform histological analysis to verify the correct placement of the microdialysis probe.[\[14\]](#)



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Caption: Workflow for in vivo microdialysis experiment.

Conclusion

ZD 7155 hydrochloride is a valuable pharmacological tool for elucidating the role of the AT1 receptor in the central nervous system. The protocols outlined in this document provide a framework for investigating its effects on neuronal survival, behavior, and neurochemistry. Researchers should optimize these protocols based on their specific experimental objectives and animal models. The provided data and signaling pathway information serve as a foundation for designing and interpreting experiments aimed at understanding the complex role of the renin-angiotensin system in neuroscience.

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